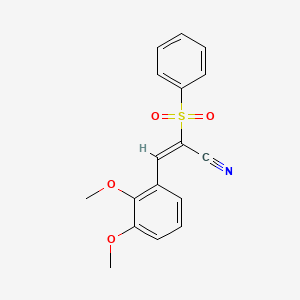
(2E)-3-(2,3-dimethoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,3-dimethoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a nitrile group (-C≡N) attached to a conjugated system involving a phenylsulfonyl group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,3-dimethoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzaldehyde and phenylsulfonylacetonitrile.
Condensation Reaction: The key step involves a condensation reaction between 2,3-dimethoxybenzaldehyde and phenylsulfonylacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired enone intermediate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,3-dimethoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, alcohols, and other nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2,3-dimethoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of heterocyclic compounds and other functionalized derivatives.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features make it a candidate for drug design and optimization.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, it could be incorporated into polymers or used as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2,3-dimethoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitrile group and the conjugated system could facilitate binding to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,3-dimethoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile: can be compared with other nitrile-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and the presence of both the nitrile and phenylsulfonyl groups
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-21-16-10-6-7-13(17(16)22-2)11-15(12-18)23(19,20)14-8-4-3-5-9-14/h3-11H,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHINXKGHOYTOIJ-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
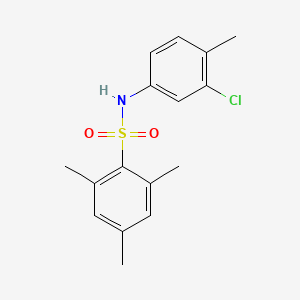
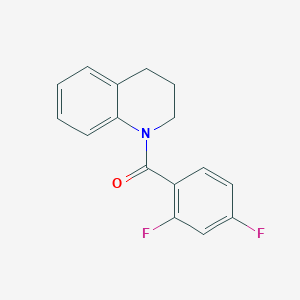
![(3S*,4R*)-3-(dimethylamino)-N-[3-(methylthio)phenyl]-4-propylpyrrolidine-1-carboxamide](/img/structure/B5673491.png)
![N,N-dimethyl-2-{2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5673492.png)
![5,5-dimethyl-14-(2-methylprop-2-enyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B5673495.png)
![4-[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B5673498.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5673507.png)
![2-methyl-6-[3-(1-pyrrolidin-1-ylethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B5673513.png)
![1-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}pyrrolidin-2-one](/img/structure/B5673520.png)
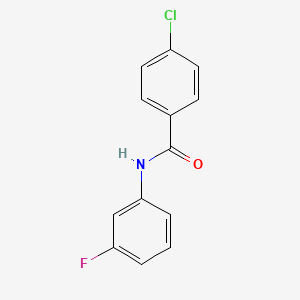
![1,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2-phenylpyrazol-3-one](/img/structure/B5673535.png)
![5,7-dimethyl-2-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5673545.png)
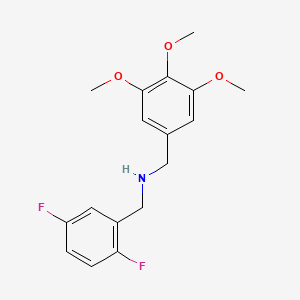
![ethyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5673572.png)
